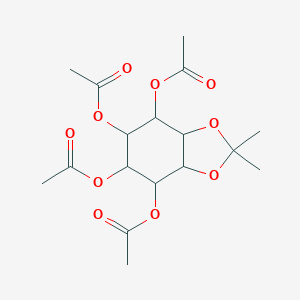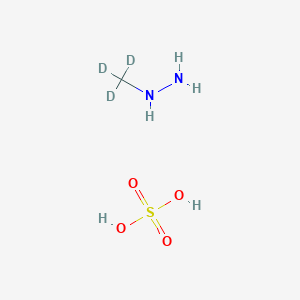
(4S)-4-Hydroxy-2,2-dimethylpentan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-4-Hydroxy-2,2-dimethylpentan-3-one, commonly known as HDMP, is a chiral molecule that has gained significant attention in the scientific community due to its potential applications in various fields. It is a ketone derivative of dihydroxyacetone, which is a key intermediate in the glycolytic pathway. HDMP is synthesized by the reduction of diacetyl using Lactobacillus brevis, and it has a wide range of applications in research, including as a chiral auxiliary in organic synthesis, as a solvent in chromatography, and as a building block for the synthesis of pharmaceuticals and agrochemicals.
Mechanism Of Action
The mechanism of action of HDMP is not fully understood, but it is believed to act as a chiral auxiliary in organic synthesis by controlling the stereochemistry of the reaction. It is also thought to act as a solvent in chromatography by providing a polar environment for the separation of compounds. HDMP has been shown to have antioxidant properties and may act as a radical scavenger in vivo.
Biochemical And Physiological Effects
HDMP has been shown to have antioxidant properties and may have potential applications in the treatment of oxidative stress-related diseases. It has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases. HDMP has been shown to be non-toxic and has a low risk of adverse effects.
Advantages And Limitations For Lab Experiments
The advantages of using HDMP in lab experiments include its high purity, low toxicity, and ease of synthesis. HDMP is also a chiral molecule, which makes it useful in the synthesis of chiral compounds. The limitations of using HDMP in lab experiments include its high cost and limited availability.
Future Directions
There are many future directions for research involving HDMP, including the development of new synthesis methods, the investigation of its mechanism of action, and the exploration of its potential applications in the treatment of various diseases. HDMP may also have potential applications in the development of new materials, such as chiral catalysts and sensors. Further research is needed to fully understand the potential of HDMP and its applications in various fields.
Synthesis Methods
The synthesis of HDMP involves the reduction of diacetyl using Lactobacillus brevis, which is a gram-positive bacterium found in fermented foods. The reduction reaction is catalyzed by the enzyme diacetyl reductase, which converts diacetyl to HDMP. The reaction occurs under mild conditions and produces a high yield of HDMP. The purity of HDMP can be increased by recrystallization or column chromatography.
Scientific Research Applications
HDMP has various applications in scientific research, including as a chiral auxiliary in organic synthesis, as a solvent in chromatography, and as a building block for the synthesis of pharmaceuticals and agrochemicals. It is also used as a reference compound in the analysis of chiral compounds using chromatography. HDMP has been used as a chiral auxiliary in the synthesis of various natural products, including alkaloids, terpenoids, and steroids.
properties
CAS RN |
129215-75-4 |
|---|---|
Product Name |
(4S)-4-Hydroxy-2,2-dimethylpentan-3-one |
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
(4S)-4-hydroxy-2,2-dimethylpentan-3-one |
InChI |
InChI=1S/C7H14O2/c1-5(8)6(9)7(2,3)4/h5,8H,1-4H3/t5-/m0/s1 |
InChI Key |
CLDPAGCOQSJLSP-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C(=O)C(C)(C)C)O |
SMILES |
CC(C(=O)C(C)(C)C)O |
Canonical SMILES |
CC(C(=O)C(C)(C)C)O |
synonyms |
3-Pentanone, 4-hydroxy-2,2-dimethyl-, (S)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



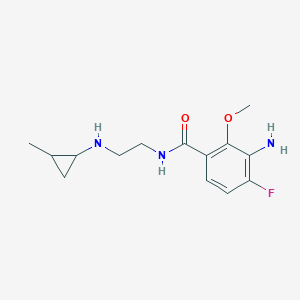
![2-[4-(4,5-Dimethylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B140120.png)
![7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine](/img/structure/B140123.png)
![7-Methoxy-3-methyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4(3H)-one](/img/structure/B140126.png)
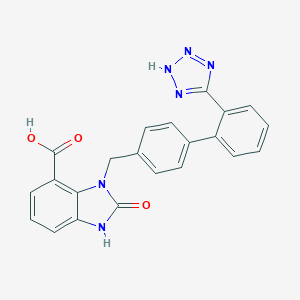
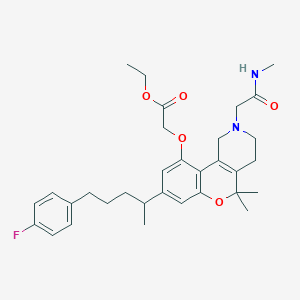
![7-Methoxy-4-(pyridin-3-yl)-6-[2-(quinolin-2-yl)ethoxy]quinazoline](/img/structure/B140134.png)
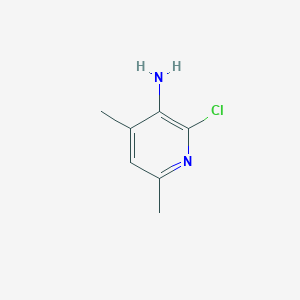
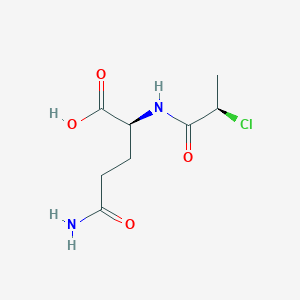
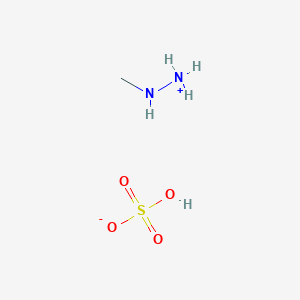
![11-(4-Methyl-piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepin-2-ol](/img/structure/B140144.png)
